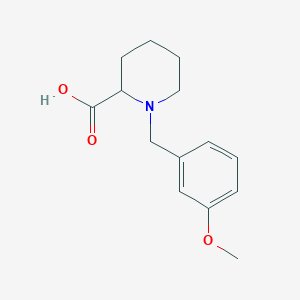

1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >37.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-18-12-6-4-5-11(9-12)10-15-8-3-2-7-13(15)14(16)17/h4-6,9,13H,2-3,7-8,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNSOIRVTRIDGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391181 | |

| Record name | 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809992 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

187994-08-7 | |

| Record name | 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the N-Arylmethyl Pipecolic Acid Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif consistently found in a vast array of clinically successful drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component for optimizing drug-target interactions.[1] A key derivative of this scaffold is piperidine-2-carboxylic acid, commonly known as pipecolic acid, a non-proteinogenic amino acid synthesized in biological systems from L-lysine.[2][3] The incorporation of the pipecolic acid core can impart significant conformational constraints on peptide-based molecules and serves as a versatile building block for diverse small molecule therapeutics.[2]

This guide focuses on a specific, functionally rich derivative: 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid (CAS Number: 187994-08-7 ). The strategic addition of an N-(3-methoxybenzyl) group to the pipecolic acid core is a deliberate design choice aimed at modulating several key properties. The N-benzyl group is a frequently employed motif in drug discovery, utilized to enhance efficacy and fine-tune physicochemical properties by introducing critical cation-π interactions with target proteins.[4] The meta-methoxy substitution on the benzyl ring further refines electronic and steric properties, potentially influencing target binding affinity, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this important molecule, grounded in established chemical principles.

Physicochemical and Structural Properties

A clear understanding of the molecular properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 187994-08-7 | [5][6] |

| Molecular Formula | C₁₄H₁₉NO₃ | [5][6] |

| Molecular Weight | 249.31 g/mol | [5][6] |

| IUPAC Name | 1-[(3-methoxyphenyl)methyl]piperidine-2-carboxylic acid | Chemical Databases |

| Predicted Boiling Point | 397.3±37.0 °C | [6] |

| Predicted Density | 1.175±0.06 g/cm³ | [6] |

| Predicted pKa | 2.38±0.20 | [6] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through the direct N-alkylation of the parent pipecolic acid (or its ester derivative). This method is a cornerstone of amine chemistry, providing a reliable route to secondary and tertiary amines.

Core Reaction: Reductive Amination

A robust and widely used method for this transformation is reductive amination . This "one-pot" procedure involves the reaction of an amine (pipecolic acid) with a carbonyl compound (3-methoxybenzaldehyde) in the presence of a reducing agent.

Caption: Workflow for Reductive Amination Synthesis.

Causality Behind Experimental Choices:

-

Starting Material Selection: The synthesis begins with either racemic (DL), or an enantiomerically pure (L- or D-) form of pipecolic acid, depending on the desired stereochemistry of the final product. For many pharmaceutical applications where stereochemistry is critical for activity, an enantiopure starting material like L-pipecolic acid is essential.

-

Carbonyl Partner: 3-Methoxybenzaldehyde is chosen for its corresponding methoxybenzyl group. The aldehyde is sufficiently electrophilic to react with the secondary amine of the piperidine ring.

-

Formation of the Iminium Ion: The initial reaction between the secondary amine of pipecolic acid and the aldehyde forms a hemiaminal, which then dehydrates to form a transient iminium ion. This electrophilic intermediate is the key species that undergoes reduction. The reaction is often facilitated by mildly acidic conditions, which catalyze the dehydration step.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Its selection is based on several key advantages:

-

Mildness and Selectivity: It is mild enough not to reduce the aldehyde starting material, but reactive enough to efficiently reduce the iminium ion intermediate. This selectivity is crucial for a one-pot procedure, as it allows the aldehyde and amine to be mixed together with the reducing agent from the start.

-

Moisture Tolerance: Unlike stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), NaBH(OAc)₃ is tolerant of the small amount of water produced during iminium ion formation and can be used in common organic solvents without rigorous drying.

-

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative procedure based on standard reductive amination methodologies. Researchers should adapt conditions based on laboratory-specific observations and analytical monitoring.

Materials:

-

L-Pipecolic acid (1.0 eq)

-

3-Methoxybenzaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (catalytic amount, optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (for pH adjustment/extraction)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add L-pipecolic acid and the chosen solvent (e.g., DCM).

-

Addition of Reagents: Add 3-methoxybenzaldehyde to the suspension. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Reduction: Slowly add sodium triacetoxyborohydride in portions to the stirring mixture at room temperature. The reaction is often exothermic and may require cooling with a water bath to maintain a temperature between 20-25 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

-

Workup: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by an appropriate method, such as column chromatography on silica gel or recrystallization, to yield the pure this compound.

Characterization and Analytical Methods

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will confirm the presence of all key structural motifs. Expected signals would include:

-

Aromatic protons from the 3-methoxyphenyl group (typically in the δ 6.8-7.3 ppm range).

-

A singlet for the methoxy (-OCH₃) group protons (around δ 3.8 ppm).

-

A characteristic set of signals for the benzylic methylene (-CH₂-) protons.

-

A complex multiplet pattern for the protons on the piperidine ring.

-

A signal for the α-proton at the C2 position of the piperidine ring.

-

A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, the benzylic carbon, and the five carbons of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₁₄H₁₉NO₃).

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify key functional groups. A broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.

Applications in Drug Discovery and Development

The N-(3-methoxybenzyl) pipecolic acid scaffold is of significant interest to medicinal chemists for several reasons:

-

CNS-Active Agents: The piperidine nucleus is a common feature in drugs targeting the central nervous system (CNS). The lipophilicity imparted by the benzyl group can facilitate crossing the blood-brain barrier. Derivatives of pipecolic acid have been investigated as antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key target in neurological and psychiatric disorders.[7]

-

Metabolic Stability: The methoxy group can influence the metabolic profile of the molecule. It may block a potential site of aromatic hydroxylation, a common metabolic pathway, thereby increasing the compound's half-life in vivo.

-

Modulation of Receptor Affinity: The electronic and steric properties of the 3-methoxybenzyl group can be fine-tuned to optimize binding to specific biological targets. The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction within a receptor's binding pocket.

-

Peptidomimetics: As a constrained amino acid, this molecule can be incorporated into peptides to induce specific secondary structures (e.g., turns), which is a valuable strategy for designing peptides with improved stability and biological activity.[2]

Caption: Logical relationships of structure to potential applications.

Conclusion and Future Outlook

This compound represents a strategically designed chemical entity that combines the proven utility of the piperidine scaffold with functional group modifications aimed at optimizing drug-like properties. Its synthesis via reductive amination is a reliable and scalable method, making it an accessible building block for research and development programs. The true value of this compound lies in its potential as a versatile intermediate for the creation of novel therapeutics, particularly those targeting the central nervous system. Further investigation into its biological activity and incorporation into more complex molecules will undoubtedly continue to be a fruitful area of research for scientists dedicated to the discovery of new medicines.

References

-

PubMed. (2024, October 16). N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]

-

Wikipedia. (n.d.). Pipecolic acid. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). A versatile route towards 6-arylpipecolic acids. Available at: [Link]

-

PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - A versatile route towards 6-arylpipecolic acids [beilstein-journals.org]

- 3. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 4. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

- 5. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 6. L(-)-Pipecolinic acid synthesis - chemicalbook [chemicalbook.com]

- 7. smolecule.com [smolecule.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid, a derivative of the naturally occurring amino acid pipecolic acid, represents a significant scaffold in medicinal chemistry and drug discovery. Its structural complexity, combining a chiral piperidine ring with a substituted aromatic moiety, offers a versatile platform for the development of novel therapeutic agents. The piperidine nucleus is a common feature in many biologically active compounds, imparting favorable pharmacokinetic properties such as improved metabolic stability and bioavailability. The addition of the 3-methoxybenzyl group further modulates the molecule's lipophilicity and potential for specific receptor interactions.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these characteristics is paramount for its application in drug design, formulation development, and analytical sciences. The subsequent sections will delve into its structural features, predicted and experimentally-derived properties, and a plausible synthetic route, offering a holistic perspective for researchers in the field.

I. Chemical Structure and Identification

The foundational step in characterizing any chemical entity is a thorough understanding of its structure and unambiguous identification.

Molecular Structure:

This compound possesses a piperidine ring N-substituted with a 3-methoxybenzyl group. The carboxylic acid function at the 2-position of the piperidine ring introduces a chiral center, meaning the compound can exist as enantiomers.

Synthetic workflow for this compound.

Experimental Protocol:

-

Dissolution: Dissolve piperidine-2-carboxylic acid (1 equivalent) and a suitable base, such as potassium carbonate (2-3 equivalents), in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: To the stirred solution, add 3-methoxybenzyl chloride (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality behind Experimental Choices:

-

Base: The use of a base like potassium carbonate is crucial to deprotonate the carboxylic acid and the secondary amine of the piperidine ring, facilitating the nucleophilic attack on the benzyl chloride.

-

Solvent: A polar aprotic solvent like DMF is chosen because it can dissolve the ionic intermediates and reactants, promoting the SN2 reaction.

-

Temperature: Moderate heating is applied to increase the reaction rate without causing significant side reactions or decomposition.

V. Applications and Future Directions

This compound and its derivatives are of significant interest in drug development. The piperidine-2-carboxylic acid moiety is a known scaffold for targeting various enzymes and receptors, including those involved in neurological disorders. The 3-methoxybenzyl group can be further functionalized to fine-tune the compound's pharmacological profile, including its potency, selectivity, and ADME properties.

Future research could focus on:

-

Stereoselective Synthesis: Developing synthetic routes to obtain enantiomerically pure forms of the compound, which is critical for understanding its specific biological activity.

-

Biological Evaluation: Screening the compound and its analogues against a panel of biological targets to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to optimize its biological activity and physicochemical properties.

VI. Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While a significant portion of the data is based on computational predictions due to the limited availability of experimental results, this compilation offers a robust foundation for researchers. The presented information on its structure, physicochemical parameters, predicted spectroscopic characteristics, and a viable synthetic pathway will be invaluable for its further investigation and application in the fields of medicinal chemistry and drug discovery.

References

1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid molecular structure

An In-Depth Technical Guide to 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic Acid: Structure, Synthesis, and Characterization

Introduction

This compound is a non-proteinogenic amino acid derivative belonging to the piperidine class of compounds. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals. The substitution at the N1 position with a methoxy-functionalized benzyl group and the presence of a carboxylic acid at the C2 position create a molecule with significant potential as a building block in drug discovery and fine chemical synthesis.[1][2] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthetic route, and detailed spectroscopic characterization for researchers and drug development professionals.

Molecular Structure and Nomenclature

The core of the molecule is a saturated six-membered heterocycle containing one nitrogen atom (a piperidine ring). A carboxylic acid group is attached to the carbon atom adjacent to the nitrogen (position 2). The nitrogen atom is further substituted with a benzyl group, which itself is substituted at the meta-position (position 3) with a methoxy group.

-

IUPAC Name: 1-[(3-methoxyphenyl)methyl]piperidine-2-carboxylic acid[2]

-

Molecular Formula: C₁₄H₁₉NO₃[4]

-

Molecular Weight: 249.31 g/mol [4]

Below is a diagram representing the atomic connectivity and core structural features of the molecule.

Caption: Atomic connectivity in this compound.

Physicochemical Properties

The predicted physicochemical properties provide essential data for handling, formulation, and experimental design.

| Property | Value | Source |

| Molecular Weight | 249.31 g/mol | [4] |

| Molecular Formula | C₁₄H₁₉NO₃ | [4] |

| Boiling Point (Predicted) | 397.3 ± 37.0 °C | [4] |

| Density (Predicted) | 1.175 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 2.38 ± 0.20 | [4] |

| Canonical SMILES | COC1=CC=CC(CN2CCCCC2C(=O)O)=C1 | [2] |

| InChI Key | FSNSOIRVTRIDGK-UHFFFAOYSA-N | [2] |

Synthesis Pathway and Protocol

The synthesis of this compound is most efficiently achieved via N-alkylation (specifically, N-benzylation) of the parent amino acid, piperidine-2-carboxylic acid (pipecolic acid). This approach is a common and robust method for preparing N-substituted piperidine derivatives.[7]

The workflow involves the reaction of piperidine-2-carboxylic acid with a suitable 3-methoxybenzyl halide (e.g., chloride or bromide) in the presence of a base. The base is crucial for deprotonating the secondary amine of the piperidine ring, thereby activating it as a nucleophile to attack the electrophilic benzylic carbon of the alkylating agent.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis.

-

Reagent Preparation:

-

To a 250 mL round-bottom flask, add piperidine-2-carboxylic acid (1.0 eq).

-

Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), to dissolve the starting material (approx. 10 volumes).

-

Add a mild inorganic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.5 eq). The use of a base is critical for the reaction to proceed.[8]

-

-

Reaction Execution:

-

To the stirred suspension, add 3-methoxybenzyl chloride (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80°C and stir for 4-12 hours.

-

Causality: Heating provides the necessary activation energy for the Sₙ2 reaction between the piperidine nitrogen and the benzylic chloride. The choice of a polar aprotic solvent facilitates this type of reaction.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the residue in water and wash with a nonpolar organic solvent like ethyl acetate to remove any unreacted benzyl chloride and other organic impurities.

-

-

Product Isolation and Purification:

-

Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3. The product, being a zwitterionic solid at neutral pH but protonated at low pH, will precipitate out of the solution.

-

Stir the resulting suspension in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure of the synthesized compound. The following data are predicted based on the known effects of the constituent functional groups.[9]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiplets between δ 6.8-7.3 ppm (4H).Benzylic Protons: Singlet or AB quartet around δ 3.5-4.0 ppm (2H, -CH₂-Ar).Methoxy Protons: Sharp singlet around δ 3.8 ppm (3H, -OCH₃).Piperidine Protons: Complex multiplets from δ 1.5-3.5 ppm (9H), including the α-proton (-CH-COOH) around δ 3.0-3.4 ppm.Carboxylic Acid Proton: Broad singlet > δ 10 ppm (1H, -COOH), often not observed due to exchange. |

| ¹³C NMR | Carbonyl Carbon: Signal between δ 170-180 ppm.Aromatic Carbons: Signals between δ 110-160 ppm (including the C-OCH₃ at ~160 ppm).Piperidine Carbons: Aliphatic signals between δ 20-65 ppm.Benzylic Carbon: Signal around δ 55-65 ppm.Methoxy Carbon: Signal around δ 55 ppm. |

| IR (Infrared) | O-H Stretch: Very broad band from 2500-3300 cm⁻¹ (carboxylic acid).C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.C=O Stretch: Strong, sharp peak around 1700-1730 cm⁻¹ (carboxylic acid carbonyl).C-O Stretch: Strong peak around 1200-1250 cm⁻¹ (aryl ether). |

| Mass Spec (MS) | Molecular Ion (M+): Expected at m/z = 249.1365 (for C₁₄H₁₉NO₃).Key Fragments: Loss of COOH (m/z = 204), fragment for 3-methoxybenzyl cation (m/z = 121). |

Applications and Biological Relevance

Derivatives of piperidine-2-carboxylic acid are of significant interest in pharmaceutical research. The parent compound, L-pipecolic acid, is involved in synaptic transmission in the central nervous system.[1] N-substituted piperidines often serve as key intermediates in the synthesis of complex drug molecules.[7]

-

Scaffold for Drug Discovery: The structure of this compound contains key pharmacophoric elements: a basic nitrogen atom, a hydrogen bond donor/acceptor (carboxylic acid), and a lipophilic aromatic ring. These features make it a versatile scaffold.

-

Potential as sEH Inhibitors: Similar structures incorporating piperidine amides have been synthesized and evaluated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory disorders.[10]

-

Adhesion Molecule Inhibition: Piperidine carboxylic acid derivatives have been developed as potent, orally-active inhibitors of adhesion molecules like ICAM-1, which are involved in inflammatory responses.[11]

-

Antimicrobial and Antifungal Properties: The N-arylalkyl piperidine framework is a known structural motif in compounds exhibiting antimicrobial and antifungal activities.[12]

The unique combination of the piperidine-2-carboxylic acid core with the 3-methoxybenzyl group makes this molecule a valuable intermediate for creating libraries of novel compounds to screen for a wide range of biological activities.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). (S)-Piperidine-2-carboxylic Acid: A Comprehensive Overview.

- Fluorochem. (n.d.). 1-(3-Methoxybenzyl)piperidine-2-carboxylic acid.

- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

- ChemicalBook. (2023). This compound | 187994-08-7.

- ChemicalBook. (n.d.). 187994-08-7(this compound) Product Description.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 187994-08-7.

- Lab-Chemicals.Com. (n.d.). This compound.

- Pis'ko, G. T., Buriak, V. S., & Ganushchak, N. I. (1977). [Relationship between the structure and biological activity of a series of N-arylbutenyl derivatives of piperidine]. Farmakologiia i toksikologiia.

-

Oshiro, Y., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][13]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin. Available at:

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.

- ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.

Sources

- 1. nbinno.com [nbinno.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 187994-08-7 [chemicalbook.com]

- 4. 187994-08-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 10. acgpubs.org [acgpubs.org]

- 11. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Relationship between the structure and biological activity of a series of N-arylbutenyl derivatives of piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid

Introduction

Overview and Significance

1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid is a substituted N-benzyl derivative of pipecolic acid. This class of compounds holds significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in a vast array of pharmaceuticals. The N-benzyl group, particularly with substituents on the phenyl ring, allows for the modulation of pharmacological properties such as receptor binding affinity, selectivity, and pharmacokinetic profiles. The methoxy substituent, in this case, can influence the molecule's lipophilicity and potential for hydrogen bonding, which are critical factors in its interaction with biological targets.

Rationale for Synthesis

The synthesis of this compound and its analogs is a key step in the exploration of new chemical entities for various therapeutic areas. Researchers often require access to such compounds as building blocks for more complex molecules or as final drug candidates. A reliable and well-understood synthetic route is therefore essential for advancing research in areas where this structural motif is of importance. This guide provides an in-depth technical overview of the synthesis of this target molecule, aimed at researchers, scientists, and drug development professionals.

Strategic Approach to Synthesis

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection points, leading to two main synthetic strategies:

-

Disconnection of the N-C bond of the benzyl group: This leads to piperidine-2-carboxylic acid and a 3-methoxybenzyl electrophile (e.g., 3-methoxybenzyl bromide or chloride). This approach corresponds to an N-alkylation reaction.

-

Disconnection of the N-C bond of the benzyl group via an imine intermediate: This suggests a reaction between piperidine-2-carboxylic acid and 3-methoxybenzaldehyde, followed by reduction. This is a reductive amination pathway.

Evaluation of Primary Synthetic Routes

This is a direct and classical approach for forming N-C bonds. It involves the reaction of the secondary amine of the piperidine ring with an alkylating agent, such as a benzyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction.[1][2] Common bases include potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA). The choice of solvent is crucial; aprotic polar solvents like acetonitrile or dimethylformamide (DMF) are generally preferred.[1]

Reductive amination is a versatile and widely used method for the synthesis of amines.[3] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the secondary amine of piperidine-2-carboxylic acid with 3-methoxybenzaldehyde. This intermediate is then reduced in situ to the desired tertiary amine.[3] Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[4]

The Critical Role of Protecting Groups

A significant challenge in the synthesis of this compound is the presence of the carboxylic acid functionality. This group can interfere with both the N-alkylation and reductive amination reactions.

-

In N-alkylation , the acidic proton of the carboxylic acid would be abstracted by the base, potentially leading to the formation of a carboxylate salt and complicating the reaction.

-

In reductive amination , the carboxylic acid could react with the borohydride reducing agent.

Therefore, it is highly advisable to protect the carboxylic acid group before proceeding with the N-functionalization step. Common protecting groups for carboxylic acids include benzyl esters, which can be removed by hydrogenolysis, and tert-butyl esters, which are cleaved under acidic conditions.[5][6] The choice of protecting group should be orthogonal to the conditions used in the subsequent reaction steps.

Recommended Synthetic Pathway: N-Alkylation

Rationale for Selecting the N-Alkylation Route

While both N-alkylation and reductive amination are viable, the N-alkylation route is often more direct and predictable for this specific transformation. The starting materials, piperidine-2-carboxylic acid and 3-methoxybenzyl chloride or bromide, are readily available. The reaction conditions are generally mild, and purification of the product is often straightforward.

Detailed Reaction Scheme

The recommended synthetic pathway involves three key steps:

-

Protection of the carboxylic acid: Piperidine-2-carboxylic acid is first converted to its methyl or ethyl ester to protect the carboxylic acid functionality.

-

N-alkylation: The resulting piperidine-2-carboxylate ester is then reacted with 3-methoxybenzyl chloride in the presence of a base.

-

Deprotection (Hydrolysis): The ester is hydrolyzed to afford the final product, this compound.

Caption: Workflow for the N-alkylation synthesis route.

Step-by-Step Experimental Protocol

-

Suspend piperidine-2-carboxylic acid (1.0 eq.) in methanol (10 mL per gram of starting material).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a small amount of water and basify with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the piperidine-2-carboxylate ester.

-

Dissolve the piperidine-2-carboxylate ester (1.0 eq.) in anhydrous acetonitrile (15 mL per gram of ester).

-

Add finely powdered anhydrous potassium carbonate (1.5 eq.).

-

To the stirred suspension, add 3-methoxybenzyl chloride (1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring the progress by TLC.[1]

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the purified 1-(3-Methoxy-benzyl)-piperidine-2-carboxylate ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH) (1.5 eq.) and stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete by TLC.

-

Acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Data Summary Table

| Step | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |

| Protection | Piperidine-2-carboxylic acid, Methanol, Thionyl chloride | 0 to RT | 4-6 | 90-95 |

| N-Alkylation | Piperidine-2-carboxylate ester, 3-Methoxybenzyl chloride, K₂CO₃, Acetonitrile | 60-70 | 8-12 | 75-85 |

| Deprotection | Ester intermediate, LiOH, THF/H₂O | RT | 2-4 | 90-98 |

Mechanistic Insights

The N-alkylation step proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-methoxybenzyl chloride and displacing the chloride leaving group.

Caption: Sₙ2 mechanism of the N-alkylation reaction.

Alternative Synthetic Pathway: Reductive Amination

Conceptual Overview

The reductive amination route offers a powerful alternative for the synthesis of the target molecule. This pathway would involve the reaction of a protected piperidine-2-carboxylic acid derivative with 3-methoxybenzaldehyde to form an iminium ion, which is then reduced in situ.

Proposed Reaction Scheme

Caption: Workflow for the reductive amination synthesis route.

Key Considerations and Potential Challenges

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent as it is milder and more selective for iminium ions over aldehydes compared to sodium borohydride.[4]

-

Reaction Conditions: The reaction is typically carried out in chlorinated solvents like dichloroethane (DCE) or dichloromethane (DCM) at room temperature.

-

Side Reactions: Potential side reactions include the reduction of the aldehyde to the corresponding alcohol if the reducing agent is too reactive or if the iminium ion formation is slow.

Characterization and Analysis

Recommended Analytical Techniques

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Expected Spectroscopic Data

-

¹H NMR: Expect to see characteristic signals for the aromatic protons of the 3-methoxybenzyl group, the methoxy protons (a singlet around 3.8 ppm), the benzylic methylene protons (a singlet or AB quartet), and the protons of the piperidine ring.

-

¹³C NMR: Signals corresponding to the carbons of the piperidine ring, the benzylic carbon, the aromatic carbons, the methoxy carbon, and the carboxylic acid carbon should be observed.

-

MS (ESI+): The protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound plus one.

Conclusion

Summary of Synthetic Strategies

The synthesis of this compound can be effectively achieved through two primary routes: N-alkylation and reductive amination. Both strategies necessitate the protection of the carboxylic acid group to ensure a successful outcome. The N-alkylation pathway, involving the reaction of a piperidine-2-carboxylate ester with 3-methoxybenzyl chloride, is presented as a robust and straightforward method.

Future Perspectives and Potential Optimizations

Further optimization of the reaction conditions, such as screening different bases, solvents, and temperatures for the N-alkylation step, could potentially improve the overall yield and reduce reaction times. Additionally, exploring alternative protecting groups for the carboxylic acid may offer advantages in terms of ease of introduction and removal. The development of a one-pot protection and N-alkylation procedure could also enhance the efficiency of the synthesis.

References

-

GCW Gandhi Nagar Jammu. (n.d.). 2. Carboxyl protecting groups. Retrieved from [Link]

-

Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

-

MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-benzylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid

A Hypothesis-Driven Approach for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

In the landscape of modern drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid, a compound whose specific biological functions remain largely uncharacterized in publicly accessible literature. The absence of direct mechanistic studies necessitates a hypothesis-driven approach, grounded in the established pharmacology of its structural components and analogs. This document serves as a comprehensive roadmap for researchers, providing a theoretical framework and actionable experimental protocols to elucidate the mechanism of action of this intriguing molecule. We will deconstruct its constituent parts, survey the activities of related compounds, and synthesize this information into plausible mechanistic hypotheses. This guide is structured to empower researchers to systematically investigate this compound's therapeutic potential.

Section 1: Molecular Architecture and Physicochemical Profile

This compound is a chiral molecule featuring a piperidine-2-carboxylic acid (pipecolic acid) core, N-substituted with a 3-methoxybenzyl group. Understanding its structure is paramount to predicting its biological behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₃ | [1] |

| Molecular Weight | 249.31 g/mol | [1] |

| IUPAC Name | 1-[(3-methoxyphenyl)methyl]piperidine-2-carboxylic acid | [1] |

| CAS Number | 187994-08-7 | [1] |

| Predicted LogP | ~2.5-3.0 | (Consensus prediction) |

| Hydrogen Bond Donors | 1 (Carboxylic acid) | [1] |

| Hydrogen Bond Acceptors | 4 (Nitrogen, Ether oxygen, Carbonyl oxygen) | [1] |

The presence of both a lipophilic benzyl group and a polar carboxylic acid suggests that this molecule may possess balanced solubility, potentially enabling it to cross cellular membranes, including the blood-brain barrier. The piperidine ring introduces conformational flexibility, which can be critical for binding to specific protein targets.

Section 2: Deconstruction of the Core Moieties and Mechanistic Clues

The pharmacological profile of this compound can be hypothesized by examining its primary structural components: the piperidine-2-carboxylic acid scaffold and the 3-methoxybenzyl substituent.

The Piperidine-2-Carboxylic Acid (Pipecolic Acid) Core: A Neuromodulatory Foundation

The piperidine-2-carboxylic acid moiety, also known as pipecolic acid, is the saturated homolog of proline and is a naturally occurring amino acid derivative found in the mammalian brain.[2][3] Its endogenous presence points towards a potential role in central nervous system (CNS) physiology.

-

Neuromodulatory Activity : Pipecolic acid itself is known to be involved in synaptic transmission.[4] Elevated levels have been associated with neurological conditions such as epilepsy, indicating its interaction with neuronal excitability pathways.[2] This suggests that derivatives like our topic compound may exhibit CNS activity.

-

Privileged Scaffold in Medicinal Chemistry : The piperidine ring is a well-established "privileged scaffold" in drug design.[5] Its incorporation into drug candidates often confers favorable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability.[5] A vast number of approved drugs across various therapeutic areas, including oncology and CNS disorders, contain a piperidine moiety.[5]

The 3-Methoxybenzyl Substituent: Modulator of Target Affinity and Selectivity

The N-benzyl group is a common feature in many biologically active compounds, often serving to orient the molecule within a binding pocket and provide additional hydrophobic or aromatic interactions. The methoxy group's position on the benzene ring can significantly influence electronic properties and metabolic stability.

Section 3: Plausible Mechanisms of Action Based on Structural Analogs

Based on the activities of structurally related piperidine derivatives, we can formulate several testable hypotheses for the mechanism of action of this compound.

Hypothesis 1: Enzyme Inhibition

Many N-substituted piperidine derivatives are known to be potent and selective enzyme inhibitors.

-

Monoacylglycerol Lipase (MAGL) Inhibition : Structurally similar benzoylpiperidine derivatives have been developed as reversible inhibitors of MAGL, an enzyme involved in the endocannabinoid system.[6] MAGL inhibition is a therapeutic strategy for neuroinflammatory and cancerous conditions.

-

Soluble Epoxide Hydrolase (sEH) Inhibition : Piperidine amide derivatives of chromone-2-carboxylic acid have been identified as inhibitors of sEH, an enzyme implicated in inflammatory and cardiovascular diseases.[7]

-

Acetylcholinesterase (AChE) Inhibition : Certain 1-benzyl-piperidine derivatives have shown potent acetylcholinesterase inhibitory activity, a key mechanism in the treatment of Alzheimer's disease.[8] The basic nitrogen of the piperidine ring was found to be crucial for this activity.[8]

Hypothesis 2: Receptor Modulation

The piperidine scaffold is a common feature in ligands for various G-protein coupled receptors (GPCRs) and ion channels in the CNS. The structural similarity of the pipecolic acid core to neurotransmitters like GABA and glutamate suggests potential interactions with their respective receptors or transporters.

Hypothesis 3: Inhibition of Protein-Protein Interactions

Novel piperidine carboxylic acid derivatives have been shown to act as inhibitors of adhesion molecules like ICAM-1, which are involved in inflammatory responses.[9] This line of inquiry could be particularly relevant for inflammatory conditions.

Section 4: A Proposed Experimental Roadmap for Mechanistic Elucidation

To systematically investigate the mechanism of action of this compound, a tiered experimental approach is recommended.

Tier 1: Initial Profiling and Target Class Identification

The first step is to perform broad-based screening to identify the general biological space in which the compound is active.

Experimental Protocol 1: Broad-Panel Phenotypic and Receptor Screening

-

Phenotypic Screening : Utilize a panel of cell-based assays representing diverse disease areas (e.g., oncology, inflammation, neuroscience). Measure relevant phenotypic endpoints such as cell viability, cytokine release, or neurite outgrowth.

-

Broad-Panel Receptor Binding : Screen the compound against a large panel of known receptors, ion channels, and transporters (e.g., Eurofins SafetyScreen, Ricerca LeadProfilingScreen). This will provide initial hits and help to rule out off-target activities.

Tier 2: Target Validation and Elucidation of Molecular Mechanism

Once a promising area of activity is identified, the next phase focuses on validating the specific molecular target and elucidating the mechanism of interaction.

Experimental Protocol 2: Enzyme Inhibition Assays (if suggested by Tier 1)

-

Enzyme Activity Assays : If Tier 1 screening suggests enzyme inhibition (e.g., MAGL, sEH, AChE), perform in vitro enzyme activity assays using purified recombinant enzymes.

-

Determination of IC₅₀ : Conduct dose-response studies to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the validated target enzyme.

-

Mechanism of Inhibition Studies : Perform kinetic studies (e.g., Michaelis-Menten kinetics) to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Experimental Protocol 3: Cellular Target Engagement Assays

-

Cellular Thermal Shift Assay (CETSA) : This technique can be used to verify that the compound binds to its putative target in a cellular context.

-

Western Blotting for Pathway Modulation : If the compound is hypothesized to modulate a specific signaling pathway, use western blotting to assess the phosphorylation status or expression levels of key downstream proteins.

Tier 3: In Vivo Proof-of-Concept

The final stage involves testing the compound's efficacy in a relevant animal model of disease.

Experimental Protocol 4: Animal Model Efficacy Studies

-

Pharmacokinetic (PK) Studies : Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a relevant animal species.

-

Efficacy Studies : Administer the compound to an appropriate animal model of the disease of interest (e.g., a model of neuroinflammation if the compound is a MAGL inhibitor) and assess relevant behavioral or physiological endpoints.

Section 5: Visualizing the Investigative Workflow

The following diagrams illustrate the proposed logical and experimental workflows.

Caption: A logical workflow for the investigation of this compound.

Caption: A detailed experimental workflow for mechanistic elucidation.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively established, this guide provides a robust, hypothesis-driven framework for its investigation. By systematically exploring its potential as an enzyme inhibitor, a receptor modulator, or an inhibitor of protein-protein interactions, researchers can efficiently and rigorously uncover its therapeutic potential. The structural motifs present in this compound suggest a high probability of biological activity, particularly within the central nervous system. The experimental roadmap outlined herein offers a clear path forward for any research team dedicated to exploring the pharmacology of this novel chemical entity.

References

-

Novel piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][7][9]benzothiazine were prepared and evaluated for their inhibitory activity on the upregulation of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1). [Source: PubMed] ([Link])

-

(S)-Piperidine-2-carboxylic acid, commonly known as L(-)-Pipecolinic acid, plays a crucial role in the pharmaceutical industry, particularly in the synthesis of various drugs. It is involved in synaptic transmission in the central nervous system and is used as a pharmaceutical intermediate. [Source: NINGBO INNO PHARMCHEM CO.,LTD.] ([Link])

-

Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. [Source: UNIPI] ([Link])

-

Inhibition of soluble epoxide hydrolase (sEH) is implicated as a new therapeutic approach against inflammatory disorders in the context of metabolic and cardiovascular diseases. Novel piperidine/piperazine amide derivatives of the chromone-2-carboxylic acid were synthesized and evaluated for their inhibitory properties against human sEH. [Source: ACG Publications] ([Link])

-

1-(3-Methoxybenzoyl)piperidine-2-carboxylic acid. [Source: PubChem] ([Link])

-

Pipecolic acid (piperidine-2-carboxylic acid) is an organic compound with the formula HNC₅H₉CO₂H. It accumulates in pipecolic acidemia and can be associated with some forms of epilepsy. [Source: Wikipedia] ([Link])

-

Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. [Source: ResearchGate] ([Link])

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Source: Defense Technical Information Center] ([Link])

-

Piperidine is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs and lead compounds. The presence of the piperidine motif in a structure enhances druggability as this heterocycle is relatively metabolically stable, facilitates drug transport through natural membranes, and improves pharmacokinetic (ADME) properties at often reduced toxicity. [Source: PubMed] ([Link])

- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. The basic quality of the nitrogen atom of piperidine appears to play an important role in the increased activity. [Source: PubMed] ([Link])

-

Pipecolic acid is a piperidinemonocarboxylic acid in which the carboxy group is located at position C-2. [Source: PubChem] ([Link])

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 3. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. acgpubs.org [acgpubs.org]

- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid

An In-depth Technical Guide to the Potential Biological Activity of 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid and its Analogs

Foreword

This document provides a comprehensive technical overview of the potential biological activities of this compound. As of the writing of this guide, there is a notable absence of specific research on this particular molecule in peer-reviewed literature. Therefore, this guide adopts a predictive and analytical approach, drawing upon established knowledge of its core structural components: the N-benzylpiperidine scaffold and the piperidine-2-carboxylic acid (pipecolic acid) moiety. The insights and protocols presented herein are synthesized from extensive research on analogous compounds and are intended to serve as a foundational resource for researchers and drug development professionals initiating investigations into this and related chemical entities.

Introduction to the Core Scaffold

The molecule this compound is a derivative of pipecolic acid, a cyclic amino acid.[1][2] The piperidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of pharmaceuticals and bioactive natural products.[3][4][5] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved metabolic stability and the ability to cross cellular membranes.[4] The N-benzyl substitution, particularly with a methoxy group on the phenyl ring, introduces lipophilicity and potential for specific interactions with biological targets. This guide will explore the plausible biological activities stemming from these structural features, focusing on the central nervous system (CNS), oncology, and anti-inflammatory applications.

Plausible Synthetic Route

A likely synthetic pathway to this compound would involve the N-alkylation of a piperidine-2-carboxylic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid. This standard procedure is adaptable and allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Predicted Biological Activities and Therapeutic Potential

The structural components of this compound suggest several potential biological activities, primarily centered on the central nervous system.

Central Nervous System (CNS) Activity

The piperidine nucleus is a cornerstone in the development of CNS-active drugs.[4][6] Its derivatives have shown a wide range of pharmacological effects, including interactions with key neurotransmitter systems.

-

NMDA Receptor Antagonism: N-methyl-D-aspartate (NMDA) receptors are crucial for synaptic plasticity and neuronal function.[7] Overactivation of these receptors is implicated in several neurological disorders. Piperidine derivatives have been identified as noncompetitive antagonists of NMDA receptors, suggesting a potential neuroprotective role for the target compound.[7][8]

-

Sigma Receptor Modulation: Sigma receptors are involved in a variety of cellular functions and are considered therapeutic targets for neurodegenerative and psychiatric disorders.[9] The N-benzylpiperidine moiety is a common feature in potent sigma-1 receptor ligands.[9] This suggests that this compound could exhibit affinity for these receptors.

-

Dopamine and Serotonin Receptor Interactions: Many antipsychotic drugs feature a piperidine scaffold that interacts with dopamine D2 and serotonin (5-HT) receptors.[10] The potential of the target compound to modulate these receptors warrants investigation for applications in psychiatric disorders.

-

Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. N-benzylpiperidine derivatives have been successfully designed as dual inhibitors of these enzymes.[11][12]

-

Opioid Receptor Activity: The piperidine ring is a key pharmacophore in many opioid analgesics.[13] While the target compound's structure is distinct from classical opioids, the potential for interaction with opioid receptors, particularly the µ-opioid receptor, cannot be ruled out.[13]

Anticancer and Anti-inflammatory Potential

Recent studies have highlighted the anticancer properties of piperidine derivatives.[14] Furthermore, some piperidine carboxylic acid derivatives have been shown to inhibit the upregulation of adhesion molecules, indicating potential anti-inflammatory activity.[15] Palladium complexes of 2-piperidine-carboxylic acid have also been tested as growth inhibitors against tumor cells.[16]

Experimental Protocols for Biological Evaluation

To investigate the predicted biological activities, a series of in vitro assays are recommended. The following protocols provide a starting point for the biological characterization of this compound.

NMDA Receptor Antagonism Assay (Fluorescence-based)

This assay measures changes in intracellular calcium levels in response to NMDA receptor activation.

Protocol:

-

Cell Culture: Use a stable cell line expressing NMDA receptors (e.g., BHK-21 cells with inducible NR1/NR2D expression).[7]

-

Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Add varying concentrations of the test compound to the wells.

-

Receptor Activation: Stimulate the cells with supramaximal concentrations of glutamate and glycine.[7]

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader to determine the extent of calcium influx inhibition.

-

Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the NMDA receptor response.

Caption: Workflow for fluorescence-based NMDA receptor antagonism assay.

Sigma-1 Receptor Binding Assay (Radioligand)

This assay determines the affinity of the test compound for the sigma-1 receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a source rich in sigma-1 receptors (e.g., rat brain homogenate).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl).

-

Reaction Mixture: In a 96-well plate, combine the membrane preparation, a radiolabeled sigma-1 receptor ligand (e.g., [³H]-pentazocine), and varying concentrations of the test compound.

-

Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki value, which represents the inhibitory constant of the test compound.

Caption: Workflow for radioligand-based sigma-1 receptor binding assay.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of AChE and BuChE.

Protocol:

-

Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).

-

Reaction Setup: In a 96-well plate, add the enzyme and varying concentrations of the test compound.

-

Pre-incubation: Allow the compound to incubate with the enzyme.

-

Reaction Initiation: Add the substrate and DTNB to start the reaction.

-

Absorbance Reading: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Caption: Workflow for cholinesterase inhibition assay using Ellman's method.

Data Presentation and Interpretation

The results from the in vitro assays should be tabulated to allow for easy comparison of the potency and selectivity of the test compound and its analogs.

| Compound | NMDA Receptor IC50 (µM) | Sigma-1 Receptor Ki (nM) | AChE IC50 (µM) | BuChE IC50 (µM) |

| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Analog 1 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Analog 2 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Reference Compound | Known Value | Known Value | Known Value | Known Value |

Conclusion and Future Directions

While direct biological data for this compound is currently unavailable, a thorough analysis of its structural components strongly suggests a high potential for bioactivity, particularly within the central nervous system. The N-benzylpiperidine and piperidine-2-carboxylic acid moieties are well-established pharmacophores that confer affinity for a range of therapeutically relevant targets, including NMDA receptors, sigma receptors, and cholinesterases.

The experimental protocols outlined in this guide provide a clear and robust framework for the initial biological evaluation of this compound. Future research should focus on:

-

Synthesis and Characterization: The synthesis of this compound and a focused library of analogs with variations in the substitution pattern of the benzyl ring and modifications to the carboxylic acid group.

-

In Vitro Screening: Comprehensive screening of the synthesized compounds against a panel of CNS targets to identify primary biological activities and establish a preliminary structure-activity relationship.

-

In Vivo Studies: For compounds with promising in vitro profiles, progression to relevant animal models to assess efficacy, pharmacokinetics, and safety.

By systematically applying the principles and methodologies presented in this guide, researchers can effectively unlock the therapeutic potential of this and related novel chemical entities.

References

- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

-

Moussa, I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2973. [Link]

-

Kasé, Y., & Miyata, T. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology, 15, 5-16. [Link]

-

(2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Traynelis, S. F., et al. (2007). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics, 321(1), 234-243. [Link]

-

Reynolds, I. J. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. Methods in Molecular Biology. [Link]

-

(n.d.). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Request PDF. [Link]

-

(2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

-

(2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]

-

(n.d.). Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. ResearchGate. [Link]

-

(2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][4][13]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675-87. [Link]

-

(2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5228-5232. [Link]

-

(n.d.). NMDA Biochemical Binding Assay Service. Reaction Biology. [Link]

-

(n.d.). In vitro characterization of novel NR2B selective NMDA receptor antagonists. British Journal of Pharmacology. [Link]

-

(2025). Mixed ligand complexes with 2-piperidine-carboxylic acid as primary ligand and ethylene diamine, 2,2′-bipyridyl, 1,10-phenanthroline and 2(2′-pyridyl)quinoxaline as secondary ligands: Preparation, characterization and biological activity. ResearchGate. [Link]

-

(n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

-

(2025). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Request PDF. [Link]

-

(n.d.). Methylphenidate. Wikipedia. [Link]

-

(2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-55. [Link]

-

(n.d.). Pipecolic acid. Wikipedia. [Link]

-

(2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. [Link]

-

(2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

-

(2005). Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 15(24), 5466-5470. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]

- 6. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 10. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. ajchem-a.com [ajchem-a.com]

- 15. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Unambiguous Identifier: A Technical Guide to the InChI Key of 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid

Introduction: The Imperative for a Universal Chemical Language

In the landscape of modern drug discovery and chemical research, the unambiguous identification of molecular entities is paramount. The proliferation of chemical data across disparate databases, publications, and patents necessitates a standardized, machine-readable identifier that transcends proprietary naming conventions and the inherent ambiguities of graphical representations. The IUPAC International Chemical Identifier (InChI) and its condensed counterpart, the InChIKey, have emerged as the gold standard for this purpose.[1][2][3] This guide provides an in-depth technical examination of the InChI Key for the compound 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid, a molecule of interest in medicinal chemistry due to its piperidine scaffold, a privileged structure in numerous pharmaceuticals.[4]

This document will deconstruct the InChI and InChIKey of this specific molecule, elucidating the algorithmic process of their generation and underscoring their utility for researchers, scientists, and drug development professionals.

Compound Profile: this compound

This compound is a derivative of pipecolic acid, a saturated heterocyclic amine.[5] The presence of the piperidine ring, a common motif in bioactive compounds, suggests its potential for interacting with biological targets. The methoxybenzyl group can influence the molecule's lipophilicity and binding interactions, making it a valuable scaffold for chemical library synthesis and lead optimization in drug discovery programs.

Below is a table summarizing the key identifiers and physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 1-[(3-methoxyphenyl)methyl]piperidine-2-carboxylic acid | [1] |

| CAS Number | 187994-08-7 | [1][6] |

| Molecular Formula | C14H19NO3 | [6] |

| Molecular Weight | 249.31 g/mol | [6] |

| InChI | InChI=1S/C14H19NO3/c1-18-12-6-4-5-11(9-12)10-15-8-3-2-7-13(15)14(16)17/h4-6,9,13H,2-3,7-8,10H2,1H3,(H,16,17) | [1] |

| InChIKey | FSNSOIRVTRIDGK-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=CC=CC(CN2CCCCC2C(=O)O)=C1 | [1] |

| LogP | -0.37 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

Visualizing the Molecular Architecture

A clear representation of the molecule's two-dimensional structure is fundamental to understanding its chemical identity. The following diagram, generated using the DOT language, illustrates the connectivity of atoms in this compound.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1-(3-Methoxybenzyl)-2-piperidone | C13H17NO2 | CID 21593249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(3-Methoxybenzoyl)piperidine-2-carboxylic acid | C14H17NO4 | CID 16773319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 187994-08-7 [chemicalbook.com]

- 5. This compound - CAS:187994-08-7 - 阿镁生物 [amaybio.com]

- 6. GMD - Piperidine-2-carboxylic acid - InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1 [gmd.mpimp-golm.mpg.de]

1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid safety and handling

An In-depth Technical Guide to the Safe Handling of 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic Acid

Introduction

This compound is a substituted piperidine derivative with potential applications in pharmaceutical research and development.[1][2] As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the safety and handling considerations for this compound, drawing upon data from structurally related compounds and established principles of laboratory safety. It is intended for researchers, scientists, and drug development professionals who may handle this or similar compounds.

Hazard Identification and Classification

Based on analogous compounds, the primary hazards are anticipated to be:

-

Acute Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled.[3][4][5]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3][4][5]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[3][4][7]

-

Respiratory Irritation: May cause respiratory irritation.[7][8]

Globally Harmonized System (GHS) Classification (Predicted)

The following table summarizes the likely GHS hazard classifications based on data for piperidine and related structures.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4][9] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[3][4][9] |